Cas no 1190316-82-5 (5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one)
5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
- 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one
- 5-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
- I11028
- 5-BROMO-6-HYDROXY-7-AZAINDOLE
- DTXSID30696637
- 5-Bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one
- 1190316-82-5
- CS-0054256
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- Inchi: 1S/C7H5BrN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11)
- InChI Key: MEZYIQCBTFLVQM-UHFFFAOYSA-N
- SMILES: BrC1C(NC2=C(C=1)C=CN2)=O
Computed Properties
- Exact Mass: 211.95853g/mol
- Monoisotopic Mass: 211.95853g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 44.9Ų
5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192197-1g |
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol |
1190316-82-5 | 95% | 1g |
$937.40 | 2023-09-04 | |
| Chemenu | CM243278-100mg |
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol |
1190316-82-5 | 95%+ | 100mg |
$469 | 2021-08-04 | |
| Chemenu | CM243278-250mg |
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol |
1190316-82-5 | 95%+ | 250mg |
$783 | 2021-08-04 | |
| Chemenu | CM243278-1g |
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol |
1190316-82-5 | 95%+ | 1g |
$1565 | 2021-08-04 | |
| TRC | B680993-1mg |
5-Bromo-6-hydroxy-7-azaindole |
1190316-82-5 | 1mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B680993-2mg |
5-Bromo-6-hydroxy-7-azaindole |
1190316-82-5 | 2mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B680993-10mg |
5-Bromo-6-hydroxy-7-azaindole |
1190316-82-5 | 10mg |
$ 135.00 | 2022-06-06 | ||
| Ambeed | A803518-10g |
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol |
1190316-82-5 | 98+% | 10g |
$3132.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2087-100mg |
5-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |
1190316-82-5 | 95% | 100mg |
¥1043.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ2087-250mg |
5-bromo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |
1190316-82-5 | 95% | 250mg |
¥1662.0 | 2024-04-25 |
5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one Suppliers
5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one
5-Bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one (CAS 1190316-82-5): A Versatile Heterocyclic Building Block for Drug Discovery
The 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one (CAS 1190316-82-5) represents an important class of nitrogen-containing heterocyclic compounds that has gained significant attention in pharmaceutical research and medicinal chemistry. This fused bicyclic system combines the structural features of both pyrrole and pyridine rings, creating a unique molecular scaffold with diverse biological activities and synthetic applications.
As researchers increasingly focus on small molecule drug discovery and targeted therapies, compounds like 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one have become valuable building blocks for developing novel therapeutic agents. The presence of the bromine atom at the 5-position offers excellent opportunities for further functionalization through various cross-coupling reactions, making it particularly attractive for structure-activity relationship studies.
The molecular structure of 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one features several pharmacologically relevant characteristics. The pyrrolopyridine core provides both hydrogen bond donor and acceptor sites, while the bromine substituent serves as a handle for further derivatization. This combination makes the compound particularly useful in designing molecules that interact with biological targets through multiple binding modes.
Recent advances in kinase inhibitor development have highlighted the importance of nitrogen-rich heterocycles like 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one. Many successful drug candidates in oncology and inflammation share similar structural motifs, explaining the growing demand for this compound in pharmaceutical research. The compound's potential applications extend to CNS drug development, where its ability to cross the blood-brain barrier is being actively investigated.
From a synthetic chemistry perspective, 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one offers numerous possibilities for structural modification. The bromine atom readily participates in palladium-catalyzed coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. This versatility makes the compound a favorite among medicinal chemists working on fragment-based drug design and combinatorial chemistry approaches.
The compound's physicochemical properties, including its moderate lipophilicity and good solubility in common organic solvents, contribute to its widespread use in drug discovery programs. Researchers particularly value its stability under standard laboratory conditions and compatibility with most common organic synthesis protocols. These characteristics make 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one an ideal intermediate for multistep synthetic sequences.
In the context of current pharmaceutical trends, this compound aligns well with the growing interest in targeted protein degradation and proteolysis targeting chimeras (PROTACs). The pyrrolopyridine scaffold can serve as a warhead in such bifunctional molecules, potentially enabling the development of novel therapeutic modalities. This application has sparked increased demand for high-quality 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one from both academic and industrial research groups.
Quality control and characterization of 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one typically involve advanced analytical techniques. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure compound purity and identity. These rigorous quality standards are essential for maintaining reproducibility in biological studies and medicinal chemistry programs.
The commercial availability of 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one from specialized chemical suppliers has facilitated its adoption across the drug discovery community. Many contract research organizations and pharmaceutical companies now include this compound in their standard screening libraries, recognizing its potential to generate novel lead structures across multiple therapeutic areas.
Looking forward, the role of 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one in drug discovery is expected to expand further. As the pharmaceutical industry continues to explore undruggable targets and new therapeutic modalities, versatile building blocks like this will remain crucial for innovation. The compound's unique combination of synthetic accessibility and biological relevance positions it as a valuable tool for addressing current challenges in medicinal chemistry.
For researchers working on fragment-based lead discovery, 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one offers an excellent starting point due to its optimal molecular weight and favorable physicochemical properties. The compound's ability to serve as a molecular scaffold for diverse pharmacophores makes it particularly attractive for exploring new chemical space in drug design.
In conclusion, 5-bromo-1H,3aH,6H,7H,7aH-pyrrolo[2,3-b]pyridin-6-one (CAS 1190316-82-5) represents a versatile and valuable compound in modern medicinal chemistry. Its unique structural features, synthetic versatility, and potential biological activities make it an important building block for pharmaceutical research. As drug discovery efforts continue to evolve, this compound is likely to play an increasingly significant role in the development of novel therapeutic agents across multiple disease areas.
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